molecular formula C11H20O B14641425 (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol CAS No. 56587-70-3

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cat. No.: B14641425
CAS No.: 56587-70-3
M. Wt: 168.28 g/mol
InChI Key: FPZUWVURRRWXHI-UHFFFAOYSA-N
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Description

(2,6,6-Trimethylbicyclo[311]heptan-3-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[311]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol typically involves the reduction of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one) using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one) is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one).

    Reduction: The compound can be further reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one)

    Reduction: Hydrocarbons such as (2,6,6-Trimethylbicyclo[3.1.1]heptane)

    Substitution: Various substituted derivatives depending on the halogenating agent used.

Scientific Research Applications

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties.

    Industrial Chemistry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,6,6-Trimethylbicyclo[3.1.1]heptane): A hydrocarbon with a similar bicyclic structure but lacking the hydroxyl group.

    (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one): The ketone analog of the compound.

    (2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol): An alcohol with a hydroxyl group at a different position.

Uniqueness

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol is unique due to its specific hydroxyl group position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10,12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZUWVURRRWXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543380
Record name (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56587-70-3
Record name (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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